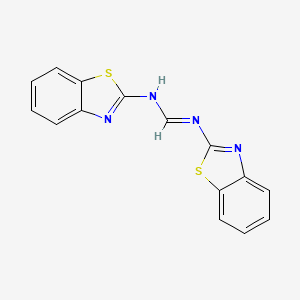

N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide

Description

Propriétés

IUPAC Name |

N,N'-bis(1,3-benzothiazol-2-yl)methanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4S2/c1-3-7-12-10(5-1)18-14(20-12)16-9-17-15-19-11-6-2-4-8-13(11)21-15/h1-9H,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPRVEVKPSHDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC=NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/C=N/C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide typically involves the reaction of 2-aminobenzothiazole with formamide under specific conditions. One common method includes:

Starting Materials: 2-aminobenzothiazole and formamide.

Reaction Conditions: The reaction is carried out in the presence of a catalyst such as piperidine, under reflux conditions in ethanol as the solvent.

Procedure: The mixture is heated to 50°C for several hours until the reaction is complete, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidoformamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Substituted benzothiazole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide has been investigated for its anticancer properties. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-mercaptobenzimidazole have shown promising results in inhibiting the growth of human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation. Dihydrofolate reductase (DHFR), a target for antimetabolite drugs, is one such enzyme that has been studied in relation to benzothiazole derivatives .

Antimicrobial Research

Broad-Spectrum Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. In studies evaluating synthesized derivatives, compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 5.95 µM against various strains, including Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N18 | 4.53 | HCT116 (cancer cell line) |

| N25 | 2.65 | Staphylococcus aureus |

This broad-spectrum activity suggests that the compound could be developed into a new class of antimicrobial agents capable of combating resistant strains .

Material Science

Potential Applications in Polymers

Research into the incorporation of benzothiazole derivatives into polymer matrices has shown potential for enhancing material properties such as thermal stability and mechanical strength. The unique electronic properties of benzothiazole compounds can improve the conductivity and durability of polymer composites, making them suitable for applications in electronics and coatings .

Case Studies

Case Study: Anticancer Screening

In a study focusing on the anticancer potential of synthesized benzothiazole derivatives, compounds were evaluated against HCT116 cells using the Sulforhodamine B assay. The study identified several compounds with IC50 values lower than that of the standard drug 5-FU, indicating their potential as effective anticancer agents .

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of synthesized derivatives against a panel of microbial strains using tube dilution techniques. The results highlighted significant antimicrobial activity across multiple strains, suggesting that modifications to the benzothiazole structure could lead to enhanced efficacy .

Mécanisme D'action

The mechanism of action of N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparaison Avec Des Composés Similaires

Structural Comparisons

Table 1: Structural Features of Benzothiazole Derivatives

Key Observations :

- Planarity and Conjugation : this compound shares a conjugated imidoformamide core with Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide, but the absence of dimethyl groups may reduce steric hindrance, enhancing planarity .

- Intermolecular Interactions : The adamantyl-acetamide derivative exhibits robust hydrogen bonding and S⋯S interactions, which stabilize its crystal lattice . Similar interactions are expected in the target compound but modulated by the bis-benzothiazol substituents.

Key Observations :

- The low yield (22%) for the adamantyl-acetamide derivative highlights challenges in synthesizing bulky benzothiazole derivatives .

Physicochemical and Electronic Properties

Table 3: Comparative Properties

Key Observations :

Activité Biologique

N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of benzothiazole derivatives with imidoformamide under controlled conditions. The process typically employs solvents such as dimethylformamide (DMF) and may involve various reagents to enhance yield and purity. The resulting compounds are characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm their structures and assess their stability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of bacterial strains. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as N-(6-methoxybenzo[d]thiazol-2-yl)-1H-benzo[d]imidazol-2-amine demonstrated promising results in disc diffusion assays, indicating effective inhibition of bacterial growth at concentrations as low as 100 µg/mL .

| Compound | Antibacterial Activity (µg/mL) | Bacterial Strains Tested |

|---|---|---|

| 3c | 100 | Bacillus subtilis |

| 3h | 100 | Escherichia coli |

| 3e | 100 | Pseudomonas aeruginosa |

Antitumor Activity

Recent studies have also explored the antitumor potential of this compound. In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain derivatives exhibited cytotoxic effects with IC50 values ranging from 0.85 µM to 6.75 µM . This suggests a potential for these compounds as therapeutic agents in cancer treatment.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 6.75 |

| HCC827 | 5.13 |

| NCI-H358 | 0.85 |

The mechanism by which this compound exerts its biological effects is thought to involve interaction with cellular targets such as enzymes and DNA. For instance, some derivatives have been shown to bind within the minor groove of DNA, potentially inhibiting replication and transcription processes . Additionally, the presence of functional groups such as methoxy or halogen substituents can enhance binding affinity and specificity towards target molecules.

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of synthesized benzothiazole derivatives, compounds were screened against various bacterial strains using the disc diffusion method. Compounds with higher activity were identified for further development as potential antibiotics .

Case Study 2: Antitumor Efficacy

Another investigation assessed the antitumor activity of benzothiazole derivatives in both 2D and 3D cell culture models. The results indicated that certain compounds not only inhibited tumor cell proliferation but also showed reduced toxicity towards normal cells . This dual action highlights their potential for selective cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide, and what intermediates are critical?

- Methodology : The compound can be synthesized via multicomponent reactions or Friedel-Crafts acylation under solvent-free conditions. For example, fused imidazo[2,1-b]thiazole derivatives are synthesized using Eaton’s reagent (P₂O₅/MeSO₃H) in high yields (90–96%) with minimal byproducts . Key intermediates include 1,3-benzothiazol-2-amine derivatives, which are reacted with imidoformamide precursors. Monitoring via TLC and purification by crystallization (e.g., from ethanol) ensures purity .

Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure and purity?

- Methodology : Use 1H NMR to confirm proton environments (e.g., benzothiazole NH and aromatic protons at δ 7.0–8.0 ppm) and IR spectroscopy to identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N–H bend at ~3178 cm⁻¹). Elemental analysis (C, H, N) and mass spectrometry further validate molecular composition .

Q. How are common synthetic impurities identified and resolved during preparation?

- Methodology : Byproducts (e.g., unreacted amines or oxidized intermediates) are detected via TLC on silica gel with UV visualization. Column chromatography (silica gel, CHCl₃/MeOH eluent) or recrystallization from ethanol removes impurities. Purity is confirmed by sharp melting points (e.g., 485–486 K) .

Advanced Research Questions

Q. How do electronic properties of the benzothiazole rings influence coordination chemistry or reactivity?

- Methodology : The benzothiazole’s electron-withdrawing nature enhances metal-ligand binding. For example, Ir(III) complexes with benzothiazole-derived ligands exhibit distorted octahedral geometries, with N-atom coordination dictating redox behavior. DFT calculations or cyclic voltammetry can quantify electron density distribution and ligand field effects .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Methodology : Twinning or disorder in crystals may require SHELXL refinement with TWIN/BASF commands. For high-resolution data, anisotropic displacement parameters and hydrogen bonding analysis (e.g., N–H⋯N interactions at ~2.8–3.0 Å) resolve structural ambiguities. The SHELX suite’s robustness in handling solvent molecules or H-atom placement ensures accuracy .

Q. How are conflicting spectroscopic and crystallographic data reconciled in structural elucidation?

- Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. Variable-temperature NMR or DFT-optimized geometries can align experimental and theoretical results. For example, gauche conformations in crystals (dihedral angles ~96–100°) may differ from solution-state rotamers .

Q. What eco-friendly synthetic alternatives exist for large-scale preparation?

- Methodology : Solvent-free Friedel-Crafts acylation (e.g., using Eaton’s reagent) reduces waste. Microwave-assisted synthesis (e.g., 2-formyl-1,3-dimethylimidazolium iodide as a catalyst) shortens reaction times and improves atom economy. Life-cycle assessment (LCA) metrics evaluate environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.